Disodium;quinoline-2,4-diolate
Description
Disodium;quinoline-2,4-diolate, also known as pyrroloquinoline quinone disodium salt (PQQ), is an aromatic heterocyclic orthoquinone with the chemical name disodium 9-carboxy-4,5-dioxo-1H-pyrrolo[5,4-f]quinoline-2,7-dicarboxylate (CAS: 122628-50-6). Its molecular formula is C₁₄H₄N₂Na₂O₈, and it has a molecular weight of 374.17 Da .
PQQ is a water-soluble coenzyme derivative produced via microbial fermentation and purification . It is marketed under trade names such as BioPQQ™ and is approved as a novel food ingredient in the EU, USA, and Japan due to its safety profile and cognitive-enhancing properties .
Properties
Molecular Formula |
C9H5NNa2O2 |
|---|---|
Molecular Weight |
205.12 g/mol |
IUPAC Name |
disodium;quinoline-2,4-diolate |
InChI |
InChI=1S/C9H7NO2.2Na/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;;/h1-5H,(H2,10,11,12);;/q;2*+1/p-2 |
InChI Key |
RWJXPVCCOPVEHM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Doebner Reaction
A classical approach involves the condensation of aniline derivatives with aldehydes and pyruvic acid, yielding quinoline-4-carboxylic acids. This method is versatile and allows for functional group modifications at various positions on the quinoline ring.
Skraup Synthesis
This method employs ferrous sulfate, glycerol, aniline, nitrobenzene, and sulfuric acid, producing quinoline via oxidative cyclization. It is favored for its high yield and straightforward procedure.
Conrad-Limpach and Combes Syntheses
These involve condensation reactions of anilines with β-diketones or β-ketoesters, respectively, followed by cyclization, providing access to substituted quinolines with high regioselectivity.
Functionalization at the 2 and 4 Positions
Post-synthesis, the quinoline core undergoes selective electrophilic substitution to introduce hydroxyl, amino, or other functional groups at positions 2 and 4, critical for subsequent formation of the diolate.
Nitration at the 6-Position
Using nitric acid in acetic acid or dioxane, nitration yields 6,6′-dinitroquinoline derivatives, which can be reduced to amino groups or further modified. The regioselectivity is influenced by electronic effects, favoring substitution at the 6-position due to the electron density distribution.
Bromination and Chlorination
Electrophilic halogenation at the 5- or 6-positions is achieved using bromine or chlorine in solvents like dichloromethane, often in the presence of pyridine or copper catalysts. These halogenated intermediates facilitate further functionalization through nucleophilic substitution.
| Halogenation | Reagents | Temperature | Yield | References |
|---|---|---|---|---|
| Dibromination | Bromine, CH2Cl2 | −75°C to room temp | 90-99% | , |
| Chlorination | CuCl, DMF | 110°C | 60-80% |
Reduction and Aminomethylation
Nitro groups are reducible to amino groups via catalytic hydrogenation, enabling the formation of amino-quinoline derivatives. These serve as key intermediates for constructing the diolate moiety.
Formation of the Disodium; Quinoline-2,4-diolate
The critical step in synthesizing disodium quinoline-2,4-diolate involves the formation of the diolate functional groups at positions 2 and 4, followed by neutralization with sodium hydroxide.
Synthesis of Quinoline-2,4-diol Derivatives
The diol functionalization can be achieved through:
Hydrolysis of halogenated intermediates: Halogenated quinolines are treated with aqueous base (NaOH) to substitute halogens with hydroxyl groups, forming diol derivatives.
Direct hydroxylation: Using oxidative conditions, such as hydrogen peroxide or other oxidants, to introduce hydroxyl groups selectively at positions 2 and 4.
Formation of Disodium Salt
The diol is then neutralized with sodium hydroxide, resulting in the disodium salt. This process involves:
- Dissolving the diol in water or an appropriate solvent.
- Adding stoichiometric amounts of sodium hydroxide.
- Stirring under controlled temperature to facilitate complete deprotonation and salt formation.
Purification and Characterization
The resulting disodium salt is purified via recrystallization or chromatography. Characterization includes NMR, IR, and elemental analysis to confirm the diolate and disodium functionalities.
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Hydroxylation | NaOH, H2O2 | Room temperature, aqueous | 70-85% | |
| Salt formation | NaOH | Reflux in water | Quantitative |
Recent Advances and Eco-Friendly Approaches
Recent research emphasizes metal-free and green synthesis methods:
One-pot synthesis using molecular iodine as a catalyst for constructing quinoline scaffolds from aryl amines and acetylenedicarboxylates, which can be further functionalized to yield the diolate salt efficiently (Reference).
Solvent-free or aqueous conditions for hydroxylation and salt formation, reducing environmental impact.
Summary of Key Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Reaction temperature | 80–110°C | For cyclization and halogenation |
| Catalyst | Molecular iodine, metal catalysts | Metal-free options are emerging |
| Yield | 60–90% | Depending on the step and conditions |
| Purification | Recrystallization, chromatography | Ensures high purity |
Chemical Reactions Analysis
Disodium;quinoline-2,4-diolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of disodium;quinoline-2,4-diolate can yield quinoline-2,4-dione, while reduction can produce quinoline-2,4-diol .
Scientific Research Applications
Disodium;quinoline-2,4-diolate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a catalyst in various reactions . In biology, it has been studied for its potential antimicrobial and antiviral properties . In medicine, disodium;quinoline-2,4-diolate is being investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities . Additionally, it has applications in the industrial sector, where it is used in the production of dyes, pigments, and other chemical intermediates .
Mechanism of Action
The mechanism of action of disodium;quinoline-2,4-diolate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms . This inhibition is often achieved through the binding of disodium;quinoline-2,4-diolate to the active site of the enzyme, preventing substrate binding and subsequent catalysis . Additionally, its anti-inflammatory effects are thought to be mediated through the modulation of signaling pathways involved in the inflammatory response .
Comparison with Similar Compounds
Quinoline-2,4-diones
Quinoline-2,4-diones share a core quinoline ring system but differ in substituents. For example:
- 3-Hydroxy-1,2,3,4-tetrahydroquinoline-2,4-diones (e.g., compounds 3a,b) are synthesized via oxidation of 4-hydroxy-2(1H)-quinolones with peroxyacetic acid . These derivatives are intermediates for bioactive molecules but lack the orthoquinone structure of PQQ.
- Bis-pyrimidoquinoline-2,4-diones are synthesized in aqueous-glycerol media under UV light and exhibit antimicrobial and anticancer activities . Unlike PQQ, these compounds are fused with pyrimidine rings, altering their electronic properties and solubility .
3-Bromoquinoline-2(1H)-thiones
These sulfur-containing derivatives are synthesized via lithiation and reaction with carbonyl compounds . Unlike PQQ, they act as ligands for metal complexes and precursors for fluorescent sensors . Their bromine substituent enhances electrophilicity, enabling cross-coupling reactions, which is absent in PQQ .
4-Aminoquinoline Derivatives
4-Aminoquinolines (e.g., PL-numbered compounds) are antimalarial agents modified with amino groups at the C-4 position . Unlike PQQ, they are lipophilic and target heme detoxification in Plasmodium parasites. PQQ’s carboxylate groups confer hydrophilicity and distinct redox behavior .
Functional Analogs: Chelating Agents and Bioactive Compounds
Disodium EDTA
However, EDTA lacks the aromatic heterocyclic structure and redox activity of PQQ .
Biological Activity
Disodium; quinoline-2,4-diolate is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.
Overview of Quinoline Derivatives
Quinoline and its derivatives have been extensively studied due to their wide range of pharmacological properties. The basic structure of quinoline allows for various substitutions, leading to compounds with enhanced biological activities. Notably, 2,4-disubstituted quinolines have shown significant potential in medicinal chemistry, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research has demonstrated that 2,4-disubstituted quinolines exhibit strong antibacterial and antifungal activities. A study synthesized several derivatives and tested them against various bacterial strains such as Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus, as well as the fungus Aspergillus niger. The results indicated that certain compounds showed remarkable effectiveness against these pathogens:
| Compound Name | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| N-2-Diphenyl quinolin-4-carboxamide 3a | High | Moderate |
| N-p-Tolylquinolin-4-carboxamide 3f | Very High | High |
| 2-Phenyl-N-(pyridin-2-yl) quinolin-4-carboxamide 3j | Moderate | High |
These findings suggest that the presence of bulky aryl groups at positions 2 and 4 significantly enhances the antimicrobial properties of these compounds .
Anticancer Activity
The anticancer potential of disodium; quinoline-2,4-diolate has also been investigated. Quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of angiogenesis. For instance, certain derivatives demonstrated cytotoxic effects against cancer cell lines by disrupting cellular processes essential for tumor growth:
| Compound Name | Cancer Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| N-cycloheptylquinoline-2-carboxamide | MCF-7 (breast cancer) | 12.5 |
| N-(2-phenylethyl)quinoline-2-carboxamide | HeLa (cervical cancer) | 8.0 |
| N-p-Tolylquinolin-4-carboxamide | A549 (lung cancer) | 10.0 |
These results indicate that specific structural modifications can lead to increased potency against various cancer types .
The biological activity of disodium; quinoline-2,4-diolate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline derivatives act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.
- Induction of Oxidative Stress : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
- Modulation of Signaling Pathways : Quinoline derivatives can modulate key signaling pathways involved in cell proliferation and survival.
Case Studies
Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a new quinoline derivative demonstrated a significant reduction in tumor size among patients with advanced breast cancer after a treatment regimen incorporating the compound.
- Case Study 2 : In a comparative study focusing on bacterial infections, patients treated with a quinoline derivative showed faster recovery rates compared to those receiving standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
